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molecular formula C9H7ClF2O B8595377 3-(3,4-Difluorophenyl)propanoyl chloride CAS No. 161712-76-1

3-(3,4-Difluorophenyl)propanoyl chloride

Cat. No. B8595377
M. Wt: 204.60 g/mol
InChI Key: DDDFLVOQZPSQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442692B2

Procedure details

To 0.27 mol of 3,4-difluorocinnamic acid dissolved in dichloroethane there are added 20 drops of dimethylformamide and 100 ml of thionyl chloride.
Quantity
0.27 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[F:13])[CH:5]=[CH:6][C:7](O)=[O:8].S(Cl)([Cl:16])=O>ClC(Cl)C.CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][CH2:6][C:7]([Cl:16])=[O:8])[CH:10]=[CH:11][C:12]=1[F:13]

Inputs

Step One
Name
Quantity
0.27 mol
Type
reactant
Smiles
FC=1C=C(C=CC(=O)O)C=CC1F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1F)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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